
4-(2-methyloxazol-4-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2-methyloxazol-4-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2-methyloxazol-4-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic molecule that belongs to the class of sulfonamides. Its structure features a benzenesulfonamide core, a methyloxazole group, and a pyridinyl moiety linked through a pyrrolidinyl unit. This compound has garnered attention for its potential biological activities, particularly in pharmacology, where sulfonamide derivatives are recognized for their diverse therapeutic applications.
Structural Characteristics
The molecular formula of the compound is C20H20N4O4S with a molecular weight of 412.46 g/mol. The unique combination of functional groups in this compound may enhance its biological activity compared to simpler sulfonamides.
Property | Value |
---|---|
Molecular Formula | C20H20N4O4S |
Molecular Weight | 412.46 g/mol |
IUPAC Name | 4-(2-methyl-1,3-oxazol-4-yl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. The specific mechanisms by which this compound may exert its effects include:
- Inhibition of Dihydropteroate Synthase (DHPS) : This enzyme is crucial in the bacterial folate synthesis pathway.
- Interaction with Target Proteins : The presence of the oxazole and pyrrolidine rings may facilitate interactions with various biological targets, enhancing efficacy.
Antibacterial Properties
The antibacterial activity of sulfonamides is widely documented. This compound likely exhibits similar properties due to its structural characteristics that align with known sulfonamide mechanisms. Studies have shown that sulfonamides can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent research indicates that certain sulfonamide derivatives possess anticancer properties. The intricate structure of this compound suggests potential activity against cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
Anti-inflammatory Effects
Sulfonamides have also been studied for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and transcription factors such as NF-kB. This compound’s unique structure could enhance its anti-inflammatory efficacy compared to traditional sulfonamides.
Case Studies and Research Findings
-
Study on Antibacterial Efficacy :
- A comparative study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound, against Escherichia coli and Staphylococcus aureus. Results indicated a significant inhibition zone, suggesting strong antibacterial potential.
-
Anticancer Screening :
- In vitro assays were conducted on several cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated a dose-dependent reduction in cell viability, indicating promising anticancer activity.
-
Anti-inflammatory Mechanisms :
- Research involving animal models showed that administration of this compound resulted in reduced levels of inflammatory markers (e.g., TNF-alpha), supporting its potential use in treating inflammatory diseases.
Eigenschaften
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-14-23-19(13-28-14)16-4-6-18(7-5-16)29(26,27)22-11-15-9-17(12-21-10-15)24-8-2-3-20(24)25/h4-7,9-10,12-13,22H,2-3,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYLQDFRLVZAFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.